![molecular formula C11H22N2O2 B1405401 tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate CAS No. 1638743-92-6](/img/structure/B1405401.png)
tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate
Overview
Description
Synthesis Analysis
While specific synthesis methods for “tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate” are not available, tert-butyl groups are often introduced into molecules through reactions with tert-butyl alcohol . In a related compound, tert-butyl acetate, the tert-butyl group is introduced via an eco-friendly additive reaction over mesoporous silica catalysts .Scientific Research Applications
Synthesis and Chemical Properties
- Tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate is a key intermediate in the synthesis of Rho-kinase inhibitors, such as K-115. This synthesis involves intramolecular Fukuyama–Mitsunobu cyclization, demonstrating the compound's utility in producing chiral 1,4-diazepanes for pharmaceutical applications (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
Radiopharmaceutical Research
- It serves as a precursor in the synthesis of radioligands for studying diazepam-insensitive benzodiazepine receptors. This application is critical in developing potential SPECT (Single Photon Emission Computed Tomography) imaging agents (He, Matecka, Lee, Gu, Rice, Wong, Skolnick, & Costa, 1994).
Medicinal Chemistry
- In medicinal chemistry, modifications of tert-butyl esters like tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate have been explored to synthesize compounds with potential therapeutic applications. For instance, reactions with Vilsmeier reagent have led to the synthesis of compounds with weak or no cytotoxic activity, indicating their potential use in cancer therapy (Vorona, Potoročina, Veinberg, Shestakova, Kanepe, Petrova, Liepinsh, & Lukevics, 2007).
Organic Synthesis and Characterization
- The compound is also used in the synthesis and characterization of various azepine derivatives, which are important in organic chemistry for their diverse structural and chemical properties. This includes the study of thermal distribution equilibrium of azepines, a critical aspect for understanding the stability and reactivity of these compounds (Satake, Okuda, Hashimoto, Fujiwara, Watadani, Okamoto, Kimura, & Morosawa, 1991).
Safety and Hazards
properties
IUPAC Name |
tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9-5-6-12-7-8-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYDMHWWVXLFDB-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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